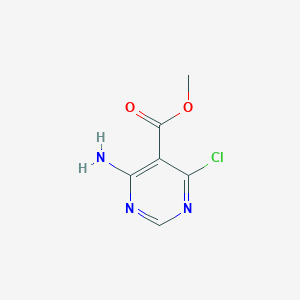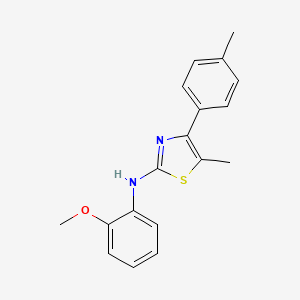![molecular formula C23H26N2O3S B2468034 3,4-dietoxi-N-{2-[2-(3-metilfenil)-1,3-tiazol-4-il]etil}benzamida CAS No. 896376-42-4](/img/structure/B2468034.png)
3,4-dietoxi-N-{2-[2-(3-metilfenil)-1,3-tiazol-4-il]etil}benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los antioxidantes juegan un papel crucial en la protección de las células del daño oxidativo causado por los radicales libres. Los investigadores han investigado el potencial antioxidante de la 3,4-dietoxi-N-{2-[2-(3-metilfenil)-1,3-tiazol-4-il]etil}benzamida. Los estudios in vitro han demostrado su capacidad para eliminar los radicales libres y quelar los iones metálicos, lo que la convierte en una candidata prometedora para el desarrollo de nuevos antioxidantes .
Propiedades antibacterianas
El compuesto ha sido evaluado por su actividad antibacteriana contra bacterias gram-positivas y gram-negativas. Al inhibir el crecimiento bacteriano, podría contribuir al desarrollo de nuevos agentes antimicrobianos. Los estudios comparativos con antibióticos existentes proporcionan información sobre su efectividad .
Aplicaciones industriales
Las amidas, incluidas las benzamidas, encuentran aplicaciones en varios sectores industriales. Estos incluyen plásticos, caucho, papel y agricultura. Si bien los usos específicos de la this compound en estas industrias requieren más exploración, sus propiedades estructurales la hacen relevante para la ciencia de los materiales y la química industrial .
Descubrimiento de fármacos
Los derivados de amida han ganado atención en el descubrimiento de fármacos debido a sus diversas actividades biológicas. La estructura única del compuesto puede ofrecer potencial como compuesto principal para desarrollar agentes farmacéuticos. Los investigadores continúan explorando sus interacciones con los objetivos biológicos .
Reacciones quimioselectivas
En la química sintética, la this compound se ha utilizado en reacciones de bencilación quimioselectivas. Estas reacciones producen derivados con grupos funcionales específicos, ampliando la utilidad del compuesto en la síntesis orgánica .
Estudios computacionales
Los cálculos teóricos, como la teoría del funcional de la densidad (DFT), pueden proporcionar información sobre la estructura electrónica, la estabilidad y la reactividad del compuesto. Los estudios de química computacional ayudan a predecir su comportamiento en diferentes condiciones y guían futuras investigaciones experimentales .
Mecanismo De Acción
The mechanism of action of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is not fully understood. However, studies have shown that it exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been suggested that the compound may have anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, making it accessible for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how the compound exerts its biological effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to determine its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide. One of the main areas of research is the development of new drugs based on the compound's anti-cancer, anti-inflammatory, and analgesic properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its potential toxicity and side effects. Furthermore, the compound could be studied in combination with other drugs to determine its potential synergistic effects. Overall, the study of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves a series of chemical reactions. The starting materials for the synthesis are 3-methylphenyl-2-aminothiazole and 3,4-diethoxybenzoyl chloride. The reaction between these two compounds results in the formation of 3,4-diethoxy-N-(2-amino-2-oxoethyl)benzamide. This intermediate compound is then reacted with ethyl iodide to obtain the final product, 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.
Propiedades
IUPAC Name |
3,4-diethoxy-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-4-27-20-10-9-17(14-21(20)28-5-2)22(26)24-12-11-19-15-29-23(25-19)18-8-6-7-16(3)13-18/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFDMWAYLFHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC(=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)


![N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2467956.png)
![2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2467957.png)

![N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2467959.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2467962.png)

![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)

![2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2467974.png)